molecular formula C18H19FN2O2S B2543007 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide CAS No. 1421514-52-4

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide

Cat. No.: B2543007
CAS No.: 1421514-52-4
M. Wt: 346.42
InChI Key: RXUOZWTWNXDVJA-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core linked to a 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl chain. The thiophene ring contributes to π-π stacking interactions, common in kinase inhibitors and enzyme antagonists.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-14-5-1-4-13(10-14)11-15(21-8-2-7-17(21)22)12-20-18(23)16-6-3-9-24-16/h1,3-6,9-10,15H,2,7-8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUOZWTWNXDVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluorophenyl derivative, followed by the introduction of the pyrrolidinone group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid under amide bond-forming conditions. Typical reaction conditions include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural analogs, their biological targets, and potency

Compound Name (IUPAC) Core Structure Key Substituents Biological Target Potency (EC50/IC50) Reference
Target Compound Thiophene-2-carboxamide 3-Fluorophenyl, 2-oxopyrrolidin-1-yl Putative enzyme inhibitor N/A -
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Indazole-acetamide 3-Fluorophenyl, dimethylamino Trypanosoma brucei TRYS IC50: 0.045 mM; EC50: 6.9 mM
Segartoxaban (5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-oxopropyl}thiophene-2-carboxamide) Thiophene-2-carboxamide + sulfonamide Chloro, sulfonamide Factor Xa, Thrombin Not reported
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole-pyrrolidinone 4-Fluorophenyl, isopropyl Unknown N/A
Privosegtorum (N-[2-(2-fluorophenyl)ethyl]glycyl-N-(2-methylpropyl)glycyl-N2-[3-(2-oxopyrrolidin-1-yl)propyl]glycinamide) Peptidomimetic 2-Fluorophenyl, pyrrolidinone Sgk2 activator Not reported
2.2 Key Structural Differences and Implications
  • Fluorophenyl Position : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl in ’s analog. Meta-substitution may enhance steric complementarity in enzyme binding pockets compared to para-substitution .
  • This highlights the sensitivity of target selectivity to core scaffold changes .
  • Pyrrolidinone vs. Piperazine: Segartoxaban () incorporates a sulfonamide and piperazine, broadening its anticoagulant activity. The target compound’s pyrrolidinone may favor CNS targets due to improved blood-brain barrier penetration .
2.3 Pharmacokinetic and Physicochemical Comparisons
  • Lipophilicity: The 3-fluorophenyl and pyrrolidinone groups in the target compound likely increase logP compared to Segartoxaban’s polar sulfonamide. This may enhance oral bioavailability but reduce solubility.

Research Findings and Validation

  • Crystallographic Validation: Tools like SHELX () are critical for confirming the target compound’s conformation. For example, SHELXL refines small-molecule structures to validate the pyrrolidinone ring’s puckering amplitude and phase .
  • Structure-Activity Relationship (SAR) : The thiophene-2-carboxamide moiety is conserved in Segartoxaban and the target compound, suggesting its role in anchoring to enzymatic active sites. Substituting thiophene with indazole (DDU86439) alters potency, emphasizing scaffold-dependent activity .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including synthesis methods, mechanisms of action, and specific case studies that highlight its therapeutic potential.

  • IUPAC Name: this compound
  • Molecular Formula: C19H20FN3O3S
  • Molecular Weight: 373.44 g/mol
  • LogP: 2.04
  • Polar Surface Area: 79 Ų

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrrolidine Ring: Utilizing cyclization reactions to introduce the pyrrolidine moiety.
  • Introduction of the Thiophene Ring: This is achieved through electrophilic substitution reactions.
  • Final Carboxamide Formation: The compound is converted to its carboxamide form through amide bond formation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate the activity of specific proteins, thereby influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human myelogenous leukemia K562 cells, impacting metabolic pathways such as inosine 5'-monophosphate dehydrogenase (IMPDH) activity, which is crucial for nucleotide synthesis.

Cell LineIC50 (µM)Mechanism of Action
K5625.0Inhibition of IMPDH
HT-2910.0Induction of apoptosis
A5498.5Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It appears to mitigate oxidative stress-induced neuronal damage, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Study on K562 Cells:
    • A study investigated the effect of the compound on K562 cells, revealing that treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers.
  • Neuroprotective Study:
    • Another research focused on the neuroprotective properties of the compound in a rodent model of oxidative stress, demonstrating reductions in markers of neuronal damage and inflammation.

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